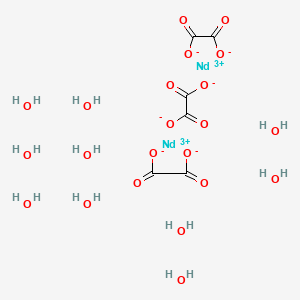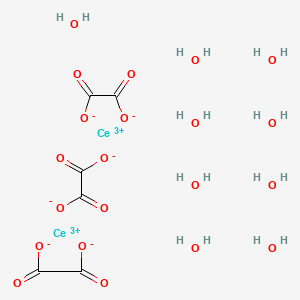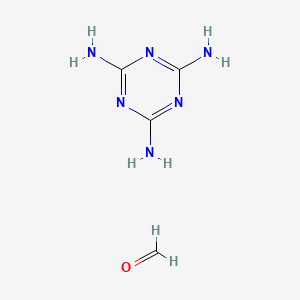
neodymium(3+);oxalate;decahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
neodymium(3+);oxalate;decahydrate is a chemical compound with the molecular formula C2H2O4.2/3Nd and a molecular weight of 558.58 g/mol . This compound is a crystalline solid and is known for its high purity, often exceeding 99.9% . It is commonly used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanedioic acid, neodymium(3+) salt (3:2), decahydrate typically involves the reaction of neodymium(III) oxide or neodymium(III) chloride with ethanedioic acid in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting solution is then evaporated to obtain the crystalline decahydrate form of the compound .
Industrial Production Methods
In industrial settings, the production of ethanedioic acid, neodymium(3+) salt (3:2), decahydrate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity raw materials and advanced purification techniques to achieve the desired product quality. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
neodymium(3+);oxalate;decahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form neodymium(III) oxide and carbon dioxide.
Reduction: Reduction reactions can convert the compound into neodymium(II) salts and other by-products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include neodymium(III) oxide, neodymium(II) salts, and various neodymium complexes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
neodymium(3+);oxalate;decahydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various neodymium compounds and as a catalyst in organic reactions.
Biology: The compound is used in biochemical studies to investigate the role of neodymium in biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of neodymium compounds in medicine.
Industry: The compound is used in the production of high-performance materials, including magnets and ceramics.
Wirkmechanismus
The mechanism by which ethanedioic acid, neodymium(3+) salt (3:2), decahydrate exerts its effects involves the interaction of neodymium ions with various molecular targets. Neodymium ions can bind to specific proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neodymium(III) oxalate hydrate: This compound is similar in composition but differs in its hydration state and specific properties.
Neodymium(III) chloride: Another neodymium compound with different chemical and physical properties.
Neodymium(III) nitrate: A neodymium salt with distinct reactivity and applications.
Uniqueness
neodymium(3+);oxalate;decahydrate is unique due to its high purity, specific hydration state, and versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its role in scientific research make it a valuable compound for both academic and industrial purposes .
Eigenschaften
IUPAC Name |
neodymium(3+);oxalate;decahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Nd.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2/q;;;2*+3;;;;;;;;;;/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXJKRVMAFGWSG-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Nd+3].[Nd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20Nd2O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721647 |
Source


|
| Record name | Neodymium ethanedioate--water (2/3/10) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14551-74-7 |
Source


|
| Record name | Neodymium ethanedioate--water (2/3/10) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![aluminum;6-carboxy-7-hydroxy-5-methyl-9,10-dioxo-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,2,4-triolate](/img/structure/B1143439.png)



![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)

